5-amino-2-butyl-7-chloro-3H-isoindol-1-one
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Overview
Description
5-amino-2-butyl-7-chloro-3H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-butyl-7-chloro-3H-isoindol-1-one typically involves the reaction of a substituted aniline with a suitable chloro-substituted phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the isoindolinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-butyl-7-chloro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindolinones depending on the nucleophile used.
Scientific Research Applications
5-amino-2-butyl-7-chloro-3H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-butyl-7-chloro-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-butyl-7-chloroisoindolin-1-one
- 5-amino-2-butyl-7-chloro-1H-isoindole
Uniqueness
5-amino-2-butyl-7-chloro-3H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds .
Properties
CAS No. |
1356066-66-4 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
5-amino-2-butyl-7-chloro-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15ClN2O/c1-2-3-4-15-7-8-5-9(14)6-10(13)11(8)12(15)16/h5-6H,2-4,7,14H2,1H3 |
InChI Key |
YLWCTLBWTOUFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(=CC(=C2)N)Cl |
Origin of Product |
United States |
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